molecular formula C8H8O2 B2930292 2,3-Dihydro-1-benzofuran-3-ol CAS No. 5380-80-3

2,3-Dihydro-1-benzofuran-3-ol

Cat. No. B2930292
CAS RN: 5380-80-3
M. Wt: 136.15
InChI Key: KCEBFJYAAKTMFQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-3-ol is a member of 1-benzofurans . It is a moiety found in many biologically significant natural products . It is involved in the preparation of biologically active molecules based on benzofuran-3-ones .


Synthesis Analysis

A new method for the preparation of enantiopure 2,2-disubstituted 2,3-dihydro-benzofuran-3-ols is described . A short synthesis is designed for obtaining various 2,2-disubstitued benzofuran-3-ols as racemic mixtures of the two possible syn and anti diastereoisomers, which can be separated after silylation .


Molecular Structure Analysis

The molecular formula of this compound is C8H8O2 . Its molecular weight is 120.1485 . The IUPAC Standard InChI is InChI=1S/C8H8O/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 .


Chemical Reactions Analysis

Benzofuran compounds are a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 188-189 °C (lit.) . It is soluble in alcohol, carbon disulfide, chloroform, and diethyl ether . Its density is 1.065 g/mL at 25 °C (lit.) .

Scientific Research Applications

Molecular Docking and Spectroscopic Properties

Research by Sagaama et al. (2020) focused on the molecular docking studies, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives. Their findings revealed these compounds' potential as inhibitors against cancer and microbial diseases due to their structural optimization and electronic properties, demonstrated through comprehensive computational analyses (Sagaama et al., 2020).

Antitumor Potential

Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans showing promising anticancer activity, especially against leukemia and breast cancer cell lines. These compounds were obtained through biomimetic oxidative dimerization and exhibited potential as antimitotic agents that inhibit tubulin polymerization (Pieters et al., 1999).

Synthetic Applications

Qin et al. (2017) reported efficient synthetic protocols for the preparation of libraries based on benzofuran and dihydrobenzofuran scaffolds. These compounds, integral in many biologically active natural and synthetic molecules, were synthesized to achieve variation in physicochemical properties, targeting diverse therapeutic applications (Qin et al., 2017).

Drug Molecule Synthesis

Huang et al. (2019) developed a method to synthesize 2,3-disubstituted benzofurans, leading to the synthesis of commercial drug molecules like benzbromarone and amiodarone. This study highlights the versatility of benzofuran compounds in drug synthesis and the potential for developing new therapeutics (Huang et al., 2019).

Tandem Annulation Strategies

Li et al. (2015) devised an eco-friendly method for constructing 2,3-difunctionalized benzofuran derivatives. This method emphasizes the efficiency and practicality of benzofuran compounds in pharmaceutical chemistry, showcasing their functional group tolerance and high atom economy (Li et al., 2015).

Safety and Hazards

2,3-Dihydro-1-benzofuran-3-ol can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Benzofuran compounds have attracted much attention owing to their biological activities and potential applications as drugs . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, there is a need to collect the latest information in this promising area .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEBFJYAAKTMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5380-80-3
Record name N-(2,5-dichlorobenzenesulfonyl)-6-(difluoromethyl)-5-oxo-5H,6H-imidazo[1,2-c]pyrimidine-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixed solution of 2,3-dihydrobenzofuran-3-one (1.0 g) in methanol (10 mL)-tetrahydrofuran (10 mL), sodium borohydride (0.28 g) was added under ice-cooling and the resultant reaction mixture was stirred at room temperature for 1 hour. To the reaction mixture, water was added and the resultant reaction mixture was extracted with ethyl acetate. The organic phase was washed with a saturated saline and was dried over anhydrous sodium sulfate. From the organic phase, the solvent was distilled off under reduced pressure and the resultant residue was purified by silica gel column chromatography (eluate: n-hexane:ethyl acetate=100:00 to 85:15) to obtain the subject compound (0.87 g) as a yellow oil.
Quantity
1 g
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10 mL
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0.28 g
Type
reactant
Reaction Step One
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10 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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